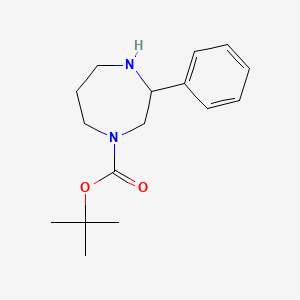![molecular formula C15H14O2S B582482 2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261964-62-8](/img/structure/B582482.png)
2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potent pharmacological effects. This compound belongs to the indazole-based synthetic cannabinoid family and has been identified as a designer drug in several countries.
Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including those with specific functional groups, play a significant role in biotechnological applications, particularly in fermentation processes. They can act as inhibitors to microbial growth in fermentative production, affecting microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding the inhibitory mechanisms of these acids can lead to the development of robust microbial strains for industrial applications, suggesting potential research applications for the chemical compound in microbial resistance or industrial bioprocessing efficiency improvements (Jarboe, Royce, & Liu, 2013).
Synthesis of Biologically Active Molecules
The compound's structure implies potential utility in the synthesis of biologically active molecules. For example, derivatives of biphenyl compounds have been synthesized for various applications, including non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that the chemical compound could be a precursor or intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory or analgesic properties (Qiu, Gu, Zhang, & Xu, 2009).
Liquid-Liquid Extraction of Carboxylic Acids
The compound's carboxylic acid group may lend it to applications in separation technologies, such as liquid-liquid extraction (LLX) processes. Carboxylic acids are key in the recovery of valuable acids from aqueous streams, indicating potential for the compound in purification or organic synthesis processes (Sprakel & Schuur, 2019).
Anticancer Agents
Derivatives of carboxylic acids, including biphenyl structures, have shown potential as anticancer agents. This suggests research applications for the compound in the development of novel chemotherapy drugs or as a study compound in cancer research, highlighting the importance of structural modifications to bioactivity and selectivity (De, Baltas, & Bedos-Belval, 2011).
Wirkmechanismus
Target of Action
It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be the reagents involved in these reactions.
Mode of Action
The compound interacts with its targets in the context of SM cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds and are facilitated by a transition metal catalyst. The process includes two key steps: oxidative addition and transmetalation . In oxidative addition, the catalyst (usually palladium) forms a bond with an electrophilic organic group. In transmetalation, a nucleophilic organic group is transferred from boron to the catalyst .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the SM cross-coupling reactions . These reactions are widely used in organic synthesis, suggesting that the compound could influence a variety of biochemical pathways depending on the specific context of its use.
Result of Action
The primary result of the action of 2-Methyl-4’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid is the facilitation of SM cross-coupling reactions . These reactions result in the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds.
Action Environment
The action, efficacy, and stability of 2-Methyl-4’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid are likely to be influenced by various environmental factors. These could include the specific reaction conditions (such as temperature and pH), the presence of a suitable catalyst, and the concentrations of the other reagents involved in the reaction .
Eigenschaften
IUPAC Name |
3-methyl-4-(4-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-10-9-12(15(16)17)5-8-14(10)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKOVFPUJPLUEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B582411.png)
![Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate](/img/structure/B582413.png)





